molecular formula C11H8BrNO3 B13118381 N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide

N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B13118381
M. Wt: 282.09 g/mol
InChI Key: XZSMCEAGYPVAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone derivatives that have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide typically involves the bromination of 2-oxo-2H-chromen-3-yl acetamide. One common method includes the reaction of 7-hydroxy-2H-chromen-2-one with bromine in the presence of a suitable solvent like dichloromethane. The resulting 7-bromo-2H-chromen-2-one is then reacted with acetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Substitution: N-(7-Substituted-2-oxo-2H-chromen-3-yl)acetamide derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Condensation: Imines or enamines.

Scientific Research Applications

N-(7-Bromo-2-oxo-2H-chromen-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a bromine atom and an acetamide group, which enhances its biological activity and specificity. This makes it a valuable compound for various scientific research applications, particularly in the fields of antimicrobial and anticancer research .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

N-(7-bromo-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C11H8BrNO3/c1-6(14)13-9-4-7-2-3-8(12)5-10(7)16-11(9)15/h2-5H,1H3,(H,13,14)

InChI Key

XZSMCEAGYPVAEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.